molecular formula C13H23NO5 B13201956 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid

1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid

Cat. No.: B13201956
M. Wt: 273.33 g/mol
InChI Key: YJVFZLDWORIOLV-UHFFFAOYSA-N
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Description

1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid is a compound that belongs to the class of organic molecules known as pyrrolidines. This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is commonly used in organic synthesis to protect amine groups during chemical reactions. The BOC group is acid-labile, meaning it can be removed under acidic conditions, making it a versatile tool in synthetic chemistry.

Preparation Methods

The synthesis of 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid typically involves the protection of the amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile. The reaction is usually carried out at ambient temperature or under mild heating conditions. Industrial production methods may involve the use of flow microreactor systems, which offer greater efficiency and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids for deprotection. The major products formed depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, particularly in the protection and deprotection of amine groups.

    Biology: The compound is utilized in the synthesis of peptides and other biologically active molecules.

    Medicine: It serves as a building block in the development of pharmaceuticals and drug candidates.

    Industry: The compound is employed in the production of fine chemicals and specialty materials

Mechanism of Action

The mechanism of action of 1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid primarily involves the protection of amine groups through the formation of a BOC-protected intermediate. The BOC group can be removed under acidic conditions, revealing the free amine, which can then participate in further chemical reactions. This protection-deprotection strategy is crucial in multi-step organic synthesis, allowing for the selective modification of specific functional groups .

Comparison with Similar Compounds

1-[(tert-Butoxy)carbonyl]-4-ethoxy-2-methylpyrrolidine-2-carboxylic acid can be compared with other BOC-protected compounds, such as:

  • 1-[(tert-Butoxy)carbonyl]-4-vinylpiperidine-4-carboxylic acid
  • 1-[(tert-Butoxy)carbonyl]-4-(methoxymethyl)pyrrolidine-2-carboxylic acid

These compounds share the common feature of having a BOC protecting group, but differ in their specific substituents and functional groups. The uniqueness of this compound lies in its specific structure, which imparts distinct reactivity and applications .

Properties

Molecular Formula

C13H23NO5

Molecular Weight

273.33 g/mol

IUPAC Name

4-ethoxy-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid

InChI

InChI=1S/C13H23NO5/c1-6-18-9-7-13(5,10(15)16)14(8-9)11(17)19-12(2,3)4/h9H,6-8H2,1-5H3,(H,15,16)

InChI Key

YJVFZLDWORIOLV-UHFFFAOYSA-N

Canonical SMILES

CCOC1CC(N(C1)C(=O)OC(C)(C)C)(C)C(=O)O

Origin of Product

United States

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